REACTION_CXSMILES
|
S(=O)(=O)(O)O.[N+:6]([O-:9])(O)=[O:7].[F:10][C:11]([F:20])([F:19])[C:12]1[CH:17]=[CH:16][C:15]([I:18])=[CH:14][CH:13]=1>O>[N+:6]([C:14]1[CH:13]=[C:12]([C:11]([F:19])([F:20])[F:10])[CH:17]=[CH:16][C:15]=1[I:18])([O-:9])=[O:7]
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Name
|
|
Quantity
|
87.6 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
46.8 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
272 g
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(C=C1)I)(F)F
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is prepared at 0° C
|
Type
|
TEMPERATURE
|
Details
|
after which time the application of heat
|
Type
|
WAIT
|
Details
|
is continued for a further 30 minutes
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
The product is subsequently extracted three times with 600 ml of dichloromethane each time
|
Type
|
WASH
|
Details
|
the organic phase is washed in succession with water
|
Type
|
CUSTOM
|
Details
|
The solvent is then evaporated
|
Type
|
DISTILLATION
|
Details
|
distillation
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC(=C1)C(F)(F)F)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 273 g | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |